molecular formula C17H16N2O3S2 B2909554 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034594-39-1

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2909554
CAS No.: 2034594-39-1
M. Wt: 360.45
InChI Key: JBTMQLFKSIZOBS-UHFFFAOYSA-N
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Description

N1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates two key heteroaromatic systems—bithiophene and furan—linked by an oxalamide bridge, a structure known to confer significant potential for interacting with biological targets . The bithiophene moiety is a prominent scaffold in medicinal chemistry, with derivatives extensively reported to exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties . The inclusion of a furan ring further diversifies the compound's electronic characteristics and potential binding affinity. As a building block, this compound is valuable for constructing more complex molecular architectures or for screening in drug discovery programs aimed at developing new therapeutic agents . Its mechanism of action is anticipated to involve interactions with specific enzymes or receptors, potentially leading to the modulation of cellular pathways, such as the induction of apoptosis in cancer cells or the disruption of microbial growth, as observed in structurally related thiophene-furan derivatives . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not certified for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTMQLFKSIZOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-([2,3’-bithiophen]-5-yl)ethylamine and furan-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and bithiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or bithiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the bithiophene ring can produce dihydrobithiophene derivatives.

Scientific Research Applications

N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, its unique electronic properties can be attributed to the conjugated systems of the furan and bithiophene rings.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s distinctiveness arises from its bithiophene-ethyl and furan-methyl substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (N1/N2) Key Functional Groups Applications References
Target Compound N1: 2-([2,3'-Bithiophen]-5-yl)ethyl
N2: Furan-2-ylmethyl
Bithiophene, Furan Hypothesized: Flavoring, materials
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl
N2: 2-(Pyridin-2-yl)ethyl
Dimethoxybenzyl, Pyridine Umami flavor enhancer (replaces MSG)
BNM-III-170 N1: 4-Chloro-3-fluorophenyl
N2: Guanidinomethyl-indenyl
Chlorofluorophenyl, Guanidine Antiviral (HIV vaccine adjuvant)
NFO () N1: Naphthalen-1-yl
N2: Furan-2-ylmethyl
Naphthyl, Furan Materials science (MOF synthesis)
No. 1768 (FAO/WHO) N1: 2,4-Dimethoxybenzyl
N2: 2-(Pyridin-2-yl)ethyl
Dimethoxybenzyl, Pyridine Flavoring agent (approved globally)

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: The target compound’s bithiophene and furan groups contrast with S336’s pyridine and dimethoxybenzyl moieties.
  • Polarity: The absence of methoxy or pyridyl groups in the target compound likely reduces water solubility relative to S336 or No. 1768, impacting bioavailability .

Metabolic and Toxicological Profiles

Metabolic stability and toxicity are critical for regulatory approval. Data from analogous compounds provide indirect insights:

Compound Metabolic Pathway NOEL (mg/kg/day) Regulatory Status References
Target Compound Hypothesized: Oxidation of thiophene/furan rings, glucuronidation Not reported Not evaluated
S336 (No. 1768) Rapid hepatic metabolism (no amide hydrolysis); high-capacity oxidation 100 (rat) Approved (FEMA 4233)
No. 1776 (FAO/WHO) Ester hydrolysis dominant; minimal amide cleavage 8 (rat) Approved with restrictions
BNM-III-170 Likely hepatic CYP450-mediated oxidation Not reported Preclinical (antiviral)

Key Findings :

  • Metabolism : Oxalamides with heterocycles (e.g., pyridine in S336) undergo rapid oxidation without amide bond cleavage, suggesting the target compound’s thiophene/furan groups may follow similar pathways . However, thiophene rings are prone to bioactivation into reactive metabolites, necessitating caution .
  • Toxicity: S336’s high NOEL (100 mg/kg/day) reflects low acute toxicity, but the target compound’s bithiophene moiety could pose idiosyncratic risks if reactive intermediates form .

Biological Activity

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N2O2S3
  • Molecular Weight : 402.6 g/mol
  • CAS Number : 2034565-90-5

The compound features a bithiophene moiety, which is significant for its electronic properties and potential interactions with biological systems. The furan ring contributes to its reactivity and may influence its binding affinity to various targets.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against monoamine oxidase (MAO), which is crucial in neurodegenerative diseases .
  • Antioxidant Activity : The bithiophene structure can enhance the compound's ability to scavenge free radicals, potentially providing neuroprotective effects .
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission, affecting conditions such as epilepsy and anxiety disorders .

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure frequency and severity through modulation of neurotransmitter systems .

Anticancer Potential

Studies on related oxalamide derivatives have suggested potential anticancer activity. These compounds may induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

  • Anticonvulsant Screening : A study screened various oxalamide derivatives for anticonvulsant activity using pentylenetetrazole-induced seizure models in mice. Compounds similar to this compound showed significant protective effects compared to controls .
  • Neuroprotective Studies : Research has indicated that derivatives with bithiophene groups can protect neuronal cells from oxidative stress-induced damage. This neuroprotection is attributed to enhanced antioxidant activity and modulation of signaling pathways related to cell survival .

Data Table of Biological Activities

Activity TypeMechanismReference
AnticonvulsantMAO inhibition
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

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